molecular formula C23H17Cl3N2 B10913887 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10913887
M. Wt: 427.7 g/mol
InChI Key: NDVPYKYTSPCBEM-UHFFFAOYSA-N
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Description

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted hydrazines with 1,3-diketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17Cl3N2

Molecular Weight

427.7 g/mol

IUPAC Name

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C23H17Cl3N2/c1-14-5-3-7-16(11-14)22-21(26)23(17-8-4-6-15(2)12-17)28(27-22)20-10-9-18(24)13-19(20)25/h3-13H,1-2H3

InChI Key

NDVPYKYTSPCBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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